3-(3-Fluoropropoxy)cyclobutanecarboxylic acid
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Overview
Description
3-(3-Fluoropropoxy)cyclobutanecarboxylic acid is an organic compound with the molecular formula C8H13FO3 It is a derivative of cyclobutanecarboxylic acid, where a fluoropropoxy group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid typically involves the following steps:
Preparation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Introduction of Fluoropropoxy Group: The fluoropropoxy group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropropoxy)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
3-(3-Fluoropropoxy)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoropropoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-cyclobutanecarboxylic acid
- Cyclopropanecarboxylic acid
- 1-(Trifluoromethyl)cyclobutanecarboxylic acid
Uniqueness
3-(3-Fluoropropoxy)cyclobutanecarboxylic acid is unique due to the presence of the fluoropropoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13FO3 |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(3-fluoropropoxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO3/c9-2-1-3-12-7-4-6(5-7)8(10)11/h6-7H,1-5H2,(H,10,11) |
InChI Key |
GBBMKLWAQHTYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCCF)C(=O)O |
Origin of Product |
United States |
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